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molecular formula C12H19NO3 B7848608 2,2'-[(4-Methoxybenzyl)imino]diethanol

2,2'-[(4-Methoxybenzyl)imino]diethanol

Cat. No. B7848608
M. Wt: 225.28 g/mol
InChI Key: BRKVKGWERTXEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08350031B2

Procedure details

25 gms (0.2380 moles) of diethanolamine and 60 ml (0.4312 moles) triethylamine in 75 ml dichloromethane were taken in a reaction vessel and cooled to 0-5° C. with stirring. 40 gms (0.2554 moles) of p-methoxy benzyl chloride in 50 ml of dichloromethane was added thereto slowly. Further, the reaction mass was stirred with dichloromethane and maintained at a temperature of 25-30° C. for about 16 hours. The resulting solution was concentrated to get a residue. 200 ml of acetone was added to the residue, cooled to 0-5° C. for about one hour and filtered. The filtrate was concentrated to obtain the title compound as an oil (50.8 gms).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].C(N(CC)CC)C.[CH3:15][O:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21]Cl)=[CH:19][CH:18]=1.CC(C)=O>ClCCl>[OH:4][CH2:3][CH2:2][N:1]([CH2:21][C:20]1[CH:23]=[CH:24][C:17]([O:16][CH3:15])=[CH:18][CH:19]=1)[CH2:5][CH2:6][OH:7]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at a temperature of 25-30° C. for about 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated
CUSTOM
Type
CUSTOM
Details
to get a residue
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C. for about one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
OCCN(CCO)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 50.8 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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